CID 131846075
Description
Based on related evidence, it is hypothesized to belong to the oscillatoxin derivative family, a class of bioactive marine natural products with cytotoxic properties. Key insights into its characterization include:
Properties
Molecular Formula |
C5H6KN2O3 |
|---|---|
Molecular Weight |
181.21 g/mol |
InChI |
InChI=1S/C5H6N2O3.K/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9); |
InChI Key |
WDOJATXJOCPLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 131846075 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and pH are meticulously optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of the compound on a large scale. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
CID 131846075 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in a variety of substituted products with different functional groups.
Scientific Research Applications
CID 131846075 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of CID 131846075 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 131846075, we compare it with three oscillatoxin derivatives (Figure 1 in ) and other structurally analogous compounds from .
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Structural Insights :
- Oscillatoxin Derivatives: this compound shares a macrocyclic lactone backbone with oscillatoxins, as inferred from their chromatographic profiles and marine origin .
- Synthetic Analogues : Compounds like CAS 1533-03-5 (trifluoromethyl-substituted ketone) differ significantly in size and functional groups but share applications as bioactive intermediates, highlighting divergent structure-activity relationships .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity : The higher LogP of oscillatoxins correlates with their membrane-targeting bioactivity, whereas this compound’s moderate LogP suggests balanced solubility and permeability .
- Solubility : this compound’s low solubility aligns with marine natural products, necessitating formulation optimization for therapeutic use .
Q & A
Basic Research Questions
Q. How to formulate research questions for CID 131846075 that align with gaps in existing literature?
- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:
- Population: What biological systems or molecular targets interact with this compound?
- Intervention: How does structural modification of this compound alter its activity?
- Outcome: What measurable endpoints (e.g., binding affinity, toxicity) are critical?
Q. What experimental design considerations are critical for initial characterization of this compound?
- Key Steps :
- Pilot Studies : Optimize synthesis/purification protocols (e.g., HPLC conditions, solvent systems) using small-scale trials .
- Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity .
- Replicates : Perform triplicate measurements to assess reproducibility, especially for spectroscopic or chromatographic data .
Q. How to conduct a systematic literature review for this compound?
- Strategy :
- Use Boolean search terms (e.g., "this compound AND pharmacokinetics") across multidisciplinary databases (e.g., Web of Science, CAS Content Collection) .
- Filter results by study type (e.g., in vitro, in vivo) and methodology (e.g., X-ray crystallography, computational modeling) .
- Organize findings using citation management tools (e.g., Zotero) and annotate conflicting results (e.g., divergent IC50 values) for later analysis .
Advanced Research Questions
Q. How to resolve contradictions in reported data for this compound (e.g., conflicting bioactivity results)?
- Analytical Framework :
- Root-Cause Analysis : Compare experimental conditions (e.g., cell lines, assay pH, incubation times) across studies to identify variables influencing outcomes .
- Principal Contradiction Identification : Determine if discrepancies arise from methodological differences (e.g., fluorescence vs. radiometric assays) or intrinsic compound properties (e.g., solubility limitations) .
- Validation : Replicate key experiments under standardized conditions and employ orthogonal methods (e.g., SPR alongside enzyme inhibition assays) .
Q. What strategies ensure reproducibility of this compound studies across interdisciplinary teams?
- Best Practices :
- Protocol Harmonization : Use standardized reporting formats (e.g., ARRIVE guidelines for in vivo studies) and share raw data via repositories like Zenodo .
- Cross-Validation : Collaborate with independent labs to verify critical findings (e.g., synthetic routes, dose-response curves) .
- Metadata Documentation : Record batch numbers, storage conditions, and instrument settings in supplementary materials .
Q. How to integrate computational and experimental data for this compound mechanism-of-action studies?
- Method Integration :
- Docking/MD Simulations : Use tools like AutoDock or GROMACS to predict binding modes, then validate with mutagenesis or SAR studies .
- Multi-Omics Analysis : Correlate transcriptomic or proteomic data (e.g., RNA-seq) with phenotypic outcomes to identify pathways modulated by this compound .
- Statistical Reconciliation : Apply Bayesian models to weigh conflicting evidence from disparate data types (e.g., in silico vs. in vitro) .
Methodological Resources
- Data Contradiction Analysis : Apply dialectical frameworks to prioritize critical variables .
- Ethical Compliance : Ensure adherence to institutional review protocols for biological studies .
- Instrumentation Standards : Follow IUPAC guidelines for reporting spectroscopic data (e.g., NMR chemical shifts, HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
